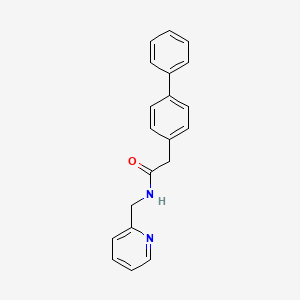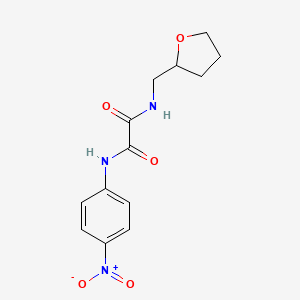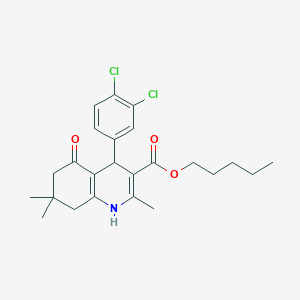
2-(4-biphenylyl)-N-(2-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-biphenylyl)-N-(2-pyridinylmethyl)acetamide, also known as BPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPA is a member of the acetamide class of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. In
Wirkmechanismus
The exact mechanism of action of 2-(4-biphenylyl)-N-(2-pyridinylmethyl)acetamide is not fully understood, but it is believed to involve modulation of the endocannabinoid system. This compound has been found to bind to and activate the CB1 receptor, which is involved in the regulation of pain, inflammation, and other physiological processes. This compound has also been found to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and antipyretic effects. This compound has also been found to modulate the release of neurotransmitters, such as glutamate and GABA, which are involved in pain perception and regulation. This compound has also been found to modulate the activity of ion channels, such as TRPV1 and TRPA1, which are involved in pain sensation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-biphenylyl)-N-(2-pyridinylmethyl)acetamide is its potent analgesic and anti-inflammatory effects, which make it a promising candidate for the development of new pain management therapies. This compound has also been found to exhibit a favorable safety profile in animal models, with no significant adverse effects observed at therapeutic doses. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer and formulate for clinical use.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-biphenylyl)-N-(2-pyridinylmethyl)acetamide. One area of research is the development of new formulations and delivery methods for this compound, such as liposomal or nanoparticle-based formulations, to improve its solubility and bioavailability. Another area of research is the investigation of this compound's potential use in the treatment of other conditions, such as epilepsy and anxiety disorders, which are also believed to involve the endocannabinoid system. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs and therapies.
Synthesemethoden
The synthesis of 2-(4-biphenylyl)-N-(2-pyridinylmethyl)acetamide involves the reaction of 4-biphenylcarboxylic acid with 2-pyridinemethanol in the presence of a dehydrating agent, such as thionyl chloride. The resulting intermediate is then reacted with acetamide to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and solvent.
Wissenschaftliche Forschungsanwendungen
2-(4-biphenylyl)-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. This compound has been found to exhibit potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. This compound has also been studied for its potential use as a treatment for neuropathic pain, with promising results in animal models.
Eigenschaften
IUPAC Name |
2-(4-phenylphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c23-20(22-15-19-8-4-5-13-21-19)14-16-9-11-18(12-10-16)17-6-2-1-3-7-17/h1-13H,14-15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVRMGRPFNQVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4954465.png)

![3-allyl-5-{5-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4954497.png)
![N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-3-(1-piperidinyl)-1-propanamine](/img/structure/B4954506.png)

![ethyl 1-[(4-chlorophenyl)sulfonyl]-4-(cyclopropylmethyl)-4-piperidinecarboxylate](/img/structure/B4954513.png)
![4-methyl-N-(2-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4954519.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloride](/img/structure/B4954525.png)
![1-isopropoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4954527.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B4954533.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4954540.png)
![butyl 4-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B4954553.png)
![3,11-di-2-furyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4954554.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B4954561.png)
